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Compound of Interest

Compound Name: D-Phenylalanine-d8

Cat. No.: B12309289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the Nuclear Magnetic

Resonance (NMR) spectrum of D-Phenylalanine-d8. This deuterated analog of D-

phenylalanine is a valuable tool in various research applications, including metabolic studies,

protein structure determination, and as an internal standard in mass spectrometry.

Understanding its NMR spectroscopic properties is crucial for its effective utilization. This

document outlines the expected ¹H and ¹³C NMR spectra, provides detailed experimental

protocols for sample preparation and data acquisition, and presents the information in a clear,

structured format for ease of comparison and use.

Data Presentation
The following tables summarize the expected quantitative NMR data for D-Phenylalanine-d8.

Since D- and L-enantiomers exhibit identical NMR spectra in a non-chiral solvent, the chemical

shift data for L-phenylalanine is used as a reference. The key difference in the spectra of the

deuterated compound arises from the substitution of protons with deuterium.

Table 1: Expected ¹H NMR Spectral Data for D-Phenylalanine-d8
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Protons
Expected Chemical
Shift (δ) ppm

Expected
Multiplicity

Notes

α-H ~3.98 Singlet

The typical doublet of

doublets collapses to

a singlet due to the

absence of coupling

with the deuterated β-

deuterons.

Aromatic-H Absent -

All five aromatic

protons are replaced

by deuterium.

β-H Absent -

Both β-protons are

replaced by

deuterium.

Amine (-NH₂) Variable Broad Singlet

Position is

concentration, pH,

and solvent

dependent. May

exchange with D₂O.

Carboxyl (-COOH) Variable Broad Singlet

Position is

concentration, pH,

and solvent

dependent. May

exchange with D₂O.

Table 2: Expected ¹³C NMR Spectral Data for D-Phenylalanine-d8
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Carbon
Expected Chemical
Shift (δ) ppm[1]

Expected
Multiplicity

Notes

C=O ~174.3 Singlet

Unaffected by

deuteration of the

phenyl ring and side

chain.

Cα ~56.2 Triplet (due to ¹JCD)
Coupled to one

deuterium.

Cβ ~37.9 Multiplet (due to ¹JCD)
Coupled to two

deuterons.

Cγ (Aromatic C1) ~137.5 Singlet

Quaternary carbon, no

directly attached

deuterium.

Cδ (Aromatic C2, C6) ~130.2 Triplet (due to ¹JCD)
Coupled to one

deuterium each.

Cε (Aromatic C3, C5) ~129.3 Triplet (due to ¹JCD)
Coupled to one

deuterium each.

Cζ (Aromatic C4) ~127.3 Triplet (due to ¹JCD)
Coupled to one

deuterium each.

Note: Chemical shifts are referenced to an internal standard and can be influenced by solvent,

pH, and temperature. The multiplicities in the ¹³C NMR spectrum are due to one-bond C-D

coupling, which appears as a multiplet (typically a triplet for a CD group and a quintet for a CD₂

group in a proton-decoupled ¹³C spectrum due to the spin I=1 of deuterium).

Experimental Protocols
Detailed methodologies for the preparation and NMR analysis of D-Phenylalanine-d8 are

provided below.

Sample Preparation
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Sample Weighing: Accurately weigh 5-10 mg of D-Phenylalanine-d8 for ¹H NMR and 20-50

mg for ¹³C NMR into a clean, dry vial.

Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) is a

common choice for amino acids. Other solvents like deuterated methanol (CD₃OD) or

dimethyl sulfoxide (DMSO-d₆) can also be used depending on the experimental

requirements.

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial

containing the sample.

Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Internal Standard: If quantitative analysis is required, add a known amount of an internal

standard (e.g., DSS or TSP for aqueous samples) to the NMR tube.

NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz

spectrometer. These may need to be optimized based on the specific instrument and sample

concentration.

¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Temperature: 298 K (25 °C).

Number of Scans (NS): 16 to 64, depending on the sample concentration.

Relaxation Delay (D1): 5 seconds to ensure full relaxation of the protons.

Acquisition Time (AQ): 2-4 seconds.

Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12309289?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12309289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Suppression: If using a solvent with a residual proton signal (e.g., HOD in D₂O), a

solvent suppression pulse sequence may be necessary.

¹³C NMR Spectroscopy:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Temperature: 298 K (25 °C).

Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C and lower

gyromagnetic ratio.

Relaxation Delay (D1): 2 seconds.

Acquisition Time (AQ): 1-2 seconds.

Spectral Width (SW): 200-250 ppm, centered around 100 ppm.

Mandatory Visualization
The following diagrams illustrate the structure of D-Phenylalanine-d8 and the logical workflow

for its NMR analysis.
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Structure of D-Phenylalanine-d8
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Figure 1. Chemical structure of D-Phenylalanine-d8.
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NMR Analysis Workflow for D-Phenylalanine-d8
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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